molecular formula C11H13NOS B263674 N,N-Diallylthiophene-2-carboxamide

N,N-Diallylthiophene-2-carboxamide

Cat. No. B263674
M. Wt: 207.29 g/mol
InChI Key: DZTJWVYVBJFHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diallylthiophene-2-carboxamide (DATC) is a compound that has gained significant attention in the field of science due to its potential applications in various fields. It is a thiophene-based compound that is synthesized through a simple and efficient method.

Mechanism of Action

The mechanism of action of N,N-Diallylthiophene-2-carboxamide is not well understood. However, it is believed that the compound interacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. This interaction can be exploited for various applications such as drug delivery and biosensing.
Biochemical and Physiological Effects:
N,N-Diallylthiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N,N-Diallylthiophene-2-carboxamide can inhibit the growth of cancer cells by inducing apoptosis. The compound has also been shown to have antibacterial and antifungal properties. In vivo studies have shown that N,N-Diallylthiophene-2-carboxamide can reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

N,N-Diallylthiophene-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in similar applications. However, N,N-Diallylthiophene-2-carboxamide has some limitations. It is a relatively new compound, and its properties and applications are still being explored. The compound also has low solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for the research and development of N,N-Diallylthiophene-2-carboxamide. One potential direction is the synthesis of new derivatives of N,N-Diallylthiophene-2-carboxamide that exhibit improved properties such as solubility and bioactivity. Another direction is the exploration of new applications for N,N-Diallylthiophene-2-carboxamide in fields such as drug delivery, biosensing, and tissue engineering. Finally, further studies are needed to understand the mechanism of action of N,N-Diallylthiophene-2-carboxamide and its potential toxicity in vivo.
Conclusion:
In conclusion, N,N-Diallylthiophene-2-carboxamide is a compound that has potential applications in various fields such as organic electronics, optoelectronics, and biomedical sciences. The compound is synthesized through a simple and efficient method and exhibits various biochemical and physiological effects. While N,N-Diallylthiophene-2-carboxamide has several advantages for lab experiments, it also has some limitations. Further research is needed to explore the potential applications of N,N-Diallylthiophene-2-carboxamide and to understand its mechanism of action.

Synthesis Methods

The synthesis of N,N-Diallylthiophene-2-carboxamide is a straightforward process that involves the reaction of 2-thiophenecarboxylic acid with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N,N-Diallylthiophene-2-carboxamide as a white solid with a yield of up to 80%. The purity of the compound can be improved through recrystallization using a suitable solvent.

Scientific Research Applications

N,N-Diallylthiophene-2-carboxamide has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and biomedical sciences. In the field of organic electronics, N,N-Diallylthiophene-2-carboxamide has been used as a building block for the synthesis of conducting polymers that can be used in electronic devices such as solar cells, transistors, and sensors. In the field of optoelectronics, N,N-Diallylthiophene-2-carboxamide has been used as a dopant for the synthesis of light-emitting polymers that can be used in light-emitting diodes (LEDs).

properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

N,N-bis(prop-2-enyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H13NOS/c1-3-7-12(8-4-2)11(13)10-6-5-9-14-10/h3-6,9H,1-2,7-8H2

InChI Key

DZTJWVYVBJFHTB-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)C1=CC=CS1

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=CS1

Origin of Product

United States

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